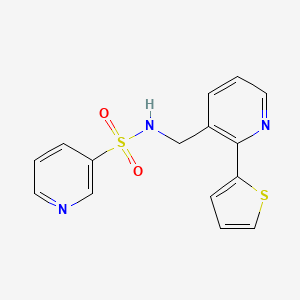

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene moiety and a sulfonamide linker.

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,13-5-2-7-16-11-13)18-10-12-4-1-8-17-15(12)14-6-3-9-21-14/h1-9,11,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTBRPKBTZWKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(thiophen-2-yl)pyridine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of a base such as triethylamine or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique structure makes it useful in the design of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in SARS-CoV-2 Main Protease Inhibitors

Several pyridine-thiophene hybrids have been studied as inhibitors of SARS-CoV-2 main protease (Mpro). For example:

- 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) : This compound shares the pyridine-thiophene motif but replaces the sulfonamide with an acetamide linker. It exhibits a binding affinity better than −22 kcal/mol, forming hydrogen bonds with ASN142 and GLY143 and π-π interactions via the pyridine ring .

- Its pyridine ring occupies the Mpro lateral pocket, interacting with HIS163 .

Crystallographically Characterized Analogues

The FAD-dependent oxidoreductase study reports 4-oxo-N-[(1S)-1-(pyridin-3-yl)ethyl]-4-(thiophen-2-yl)butanamide (6ze4), which combines pyridine and thiophene moieties with a ketone-containing linker. Crystallographic data (PDB: 6ze4) reveal that the pyridine ring engages in hydrophobic interactions, while the thiophene participates in π-stacking.

Sulfonamide-Containing Pyridine Derivatives

The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide () highlights the role of electron-withdrawing substituents (e.g., bromo, methoxy) in modulating reactivity and biological activity. Compared to the target compound, this derivative’s methoxy group may enhance metabolic stability but reduce aromatic stacking due to steric hindrance .

Comparative Data Table

Research Findings and Implications

- Binding Interactions : The target compound’s sulfonamide group may form stronger hydrogen bonds with protease active sites compared to acetamide or urea linkers in analogues like 5RH1 and 5RH0 .

- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in 5RH1) enhance binding affinity but may increase toxicity. The target compound’s methylene linker between pyridine and sulfonamide could balance steric effects and flexibility .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, identified by its CAS number 2034477-84-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 331.4 g/mol. It features a thiophene ring, a pyridine moiety, and a sulfonamide functional group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O2S2 |

| Molecular Weight | 331.4 g/mol |

| CAS Number | 2034477-84-2 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridinethione and thienopyridine have been tested against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells, showing selective activity against liver and colon cancers while demonstrating low cytotoxicity towards non-tumor cell lines .

Case Study Findings:

- Compound Efficacy : Certain synthesized derivatives showed IC50 values in the range of 4.39 to 1.71 µM against mushroom tyrosinase, indicating potent inhibitory activity comparable to established inhibitors like kojic acid.

- Selective Activity : Compounds demonstrated selective activity on specific human cancer types while maintaining low toxicity profiles against healthy cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Similar compounds have shown promising results in inhibiting prostaglandin synthesis in vitro, with IC50 values significantly lower than those of traditional NSAIDs, suggesting a favorable therapeutic index for gastrointestinal tolerability .

Synthesis and Research Applications

The synthesis of this compound typically involves the condensation of thiophene and pyridine derivatives under controlled conditions to achieve high yields. The application of this compound extends beyond medicinal chemistry; it is also being investigated for its roles in materials science due to its unique electronic properties.

Synthetic Route Overview

- Starting Materials : Thiophene derivatives and pyridine derivatives.

- Reaction Conditions : Typically carried out in solvents like ethanol or methanol with p-toluenesulfonic acid as a catalyst.

- Expected Products : High-purity sulfonamide derivatives suitable for biological testing.

Q & A

Q. What strategies optimize regioselectivity in multi-step reactions?

- Methodology : Employ directing groups (e.g., sulfonamides) to control coupling positions. Use DoE (Design of Experiments) to statistically optimize parameters like stoichiometry, solvent polarity, and temperature. For example, flow chemistry reduces side reactions by precise control of residence time and mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.